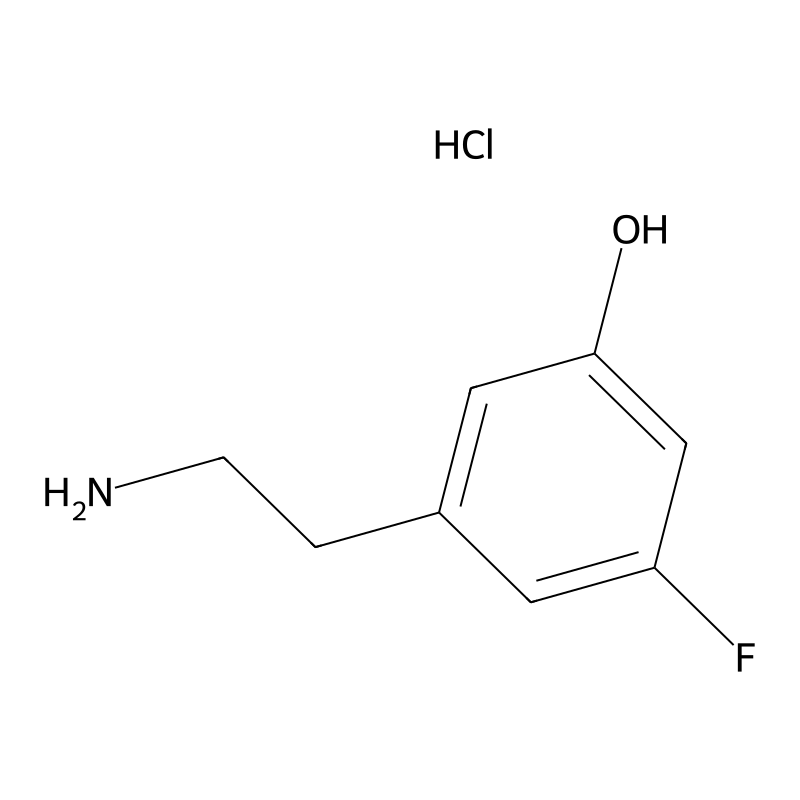3-(2-Aminoethyl)-5-fluorophenol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Bioactive molecule design
The presence of the amine group (NH2) and the fluorophenol ring suggests potential for 3-(2-AEFH) hydrochloride to interact with biological systems. Researchers might explore its ability to bind to specific enzymes or receptors, potentially leading to the development of new drugs [].
Analogue studies
3-(2-AEFH) hydrochloride may be a useful tool in studies of known bioactive molecules. By comparing the activity of 3-(2-AEFH) hydrochloride to similar compounds, researchers can gain insights into the structural features responsible for biological activity [].
Synthesis of more complex molecules
3-(2-AEFH) hydrochloride could serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Organic chemists might utilize functional groups on the molecule to create new chemical bonds and introduce additional functionalities [].
3-(2-Aminoethyl)-5-fluorophenol hydrochloride is a synthetic compound characterized by a phenolic structure substituted with both an aminoethyl group and a fluorine atom. Its chemical formula is C₈H₁₁ClFNO, and it has been assigned the CAS number 2411590-94-6. The compound features a hydroxyl group (-OH) attached to a benzene ring that is further substituted by an amino group (-NH₂) and a fluorine atom, which contributes to its unique properties and potential biological activities. The presence of these functional groups suggests that 3-(2-Aminoethyl)-5-fluorophenol hydrochloride may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacological research.
- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: The amino group can be reduced to form primary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The fluorine atom can be replaced by other nucleophiles, leading to various substituted phenolic compounds .
These reactions highlight the compound's versatility as a building block in organic synthesis.
The synthesis of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride typically involves several steps:
- Starting Material: The process begins with 5-fluorophenol.
- Substitution Reaction: 5-fluorophenol undergoes a substitution reaction with 2-bromoethylamine hydrobromide in the presence of a base like potassium carbonate.
- Hydrolysis: The resulting intermediate is hydrolyzed to yield the desired phenolic compound.
- Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .
This method can be adapted for industrial production, utilizing continuous flow reactors and automated systems for efficiency.
3-(2-Aminoethyl)-5-fluorophenol hydrochloride has several applications in scientific research:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially leading to new drug discoveries.
- Organic Synthesis: The compound is used as a building block for synthesizing more complex molecules.
- Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Several compounds share structural similarities with 3-(2-Aminoethyl)-5-fluorophenol hydrochloride. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| 3-(2-Aminoethyl)phenol hydrochloride | Lacks the fluorine atom, potentially altering activity. |
| 5-Fluoro-2-aminophenol hydrochloride | Similar structure but differs in the position of the amino group. |
| 3-(1-Aminoethyl)-5-fluorophenol | Variation in amino group positioning affecting properties. |
Uniqueness
The uniqueness of 3-(2-Aminoethyl)-5-fluorophenol hydrochloride lies in its combination of an aminoethyl side chain and a fluorinated phenolic structure. This combination may enhance its biological activity and binding affinity compared to similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.








